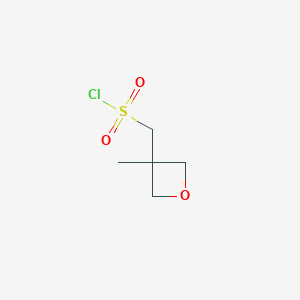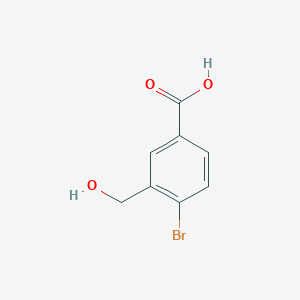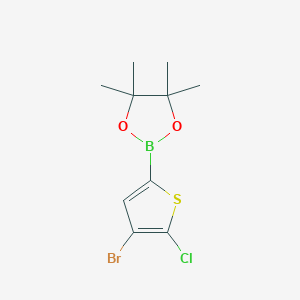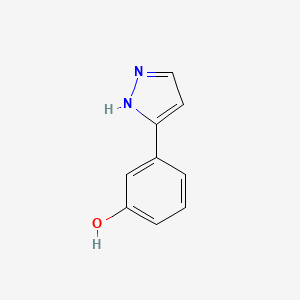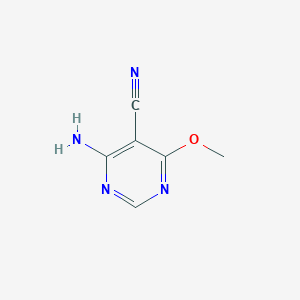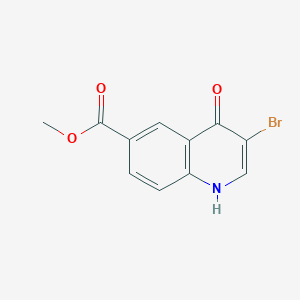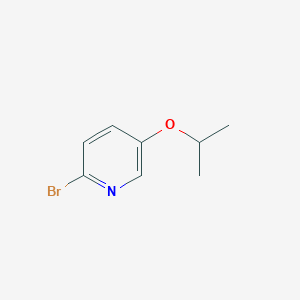
2-溴-5-异丙氧基吡啶
概述
描述
2-Bromo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-isopropoxypyridine is1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Bromo-5-isopropoxypyridine is a liquid at room temperature . It has a molecular weight of 216.08 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .科学研究应用
化学合成与催化
2-溴-5-异丙氧基吡啶在化学合成领域中起着关键作用,特别是在复杂分子的制备中。例如,相关溴吡啶在多组分化学中的应用突显了这类化合物在高效构建高功能有机化合物中的重要性。溴原子作为良好的离去基团,在有机合成中的亲核取代反应中发挥着基础作用(Gydo van der Heijden et al., 2016)。此外,利用溴吡啶衍生物在CO2存在下合成有价值的有机化合物,如6-氨基烟酸,展示了该化合物在绿色化学和碳捕集技术中的实用性(Q. Feng et al., 2010)。
金属络合分子棒
合成溴化吡啶,包括类似于2-溴-5-异丙氧基吡啶的结构,突显了它们在金属络合分子棒开发中的重要性。这些化合物在创建具有潜在应用于催化、材料科学和分子器件构建的配位化合物方面具有基础性作用(P. Schwab et al., 2002)。
药物研究与开发
在药物研究中,溴吡啶作为药物和生物活性分子合成中的关键中间体。使用铜催化进行芳基卤化物的氨基化反应,其中使用了溴吡啶,展示了这些化合物在开发药理活性物质中的作用。这突显了它们在构建含氮杂环化合物中的实用性,这种化合物在药物分子中很常见(F. Lang et al., 2001)。
创新材料合成
溴吡啶在创新材料合成中的作用也值得关注。例如,制备卤素富集中间体用于合成五取代吡啶展示了这些化合物在材料科学中的多功能性。这类材料可能在电子器件、光伏和配位化学中作为配体中找到应用(Yong-Jin Wu et al., 2022)。
安全和危害
2-Bromo-5-isopropoxypyridine is associated with certain hazards. It can cause skin irritation and serious eye irritation . The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements associated with this compound are P261, P305, P338, and P351 .
属性
IUPAC Name |
2-bromo-5-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYHLTYVNBUNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716760 | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropoxypyridine | |
CAS RN |
857992-23-5 | |
| Record name | 2-Bromo-5-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857992-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

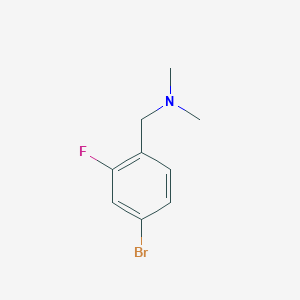
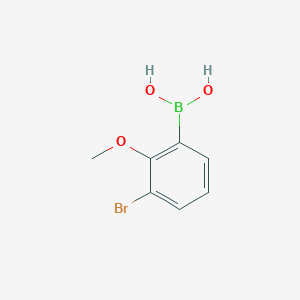
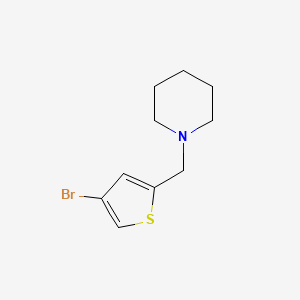
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

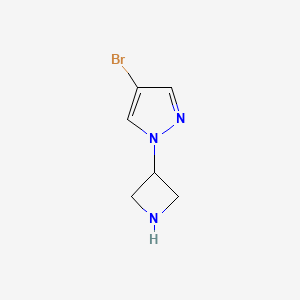
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
